molecular formula C16H14N2O2 B8208064 Methyl 1-(4-aminophenyl)indole-2-carboxylate

Methyl 1-(4-aminophenyl)indole-2-carboxylate

Cat. No.: B8208064
M. Wt: 266.29 g/mol
InChI Key: VPSHJKJCZAQTKB-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminophenyl)indole-2-carboxylate is a functionalized indole derivative designed for chemical synthesis and drug discovery research. The structure features an indole core substituted at the 1-position with a 4-aminophenyl group, a versatile chemical handle for further derivatization, and a methyl ester at the 2-position, which can serve as a key intermediate for the synthesis of amide-based compounds . This compound belongs to a class of indole-based structures with demonstrated significance in medicinal chemistry, particularly in the development of kinase inhibitors . Indole-2-carboxamide analogs have shown promising antiproliferative activity in biological evaluations, acting as potent inhibitors of oncogenic kinases such as EGFR, VEGFR-2, and BRAF V600E , which are critical targets in cancer research . The 4-aminophenyl substituent is a valuable precursor, allowing researchers to conjugate the indole scaffold to other pharmacophores or to form Schiff bases for the creation of diverse compound libraries aimed at optimizing biological activity . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. All products are intended for research purposes in a controlled laboratory environment and are strictly labeled "For Research Use Only." They are not for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

methyl 1-(4-aminophenyl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)15-10-11-4-2-3-5-14(11)18(15)13-8-6-12(17)7-9-13/h2-10H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSHJKJCZAQTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Selection

  • DMF vs. Dichloroethane : DMF improves coupling reaction rates but complicates purification due to high boiling points.

  • Palladium Ligands : Bidentate ligands like Xantphos enhance catalytic activity in Buchwald-Hartwig reactions, reducing Pd loading to 1–2 mol%.

Purification Techniques

  • Chromatography : Combiflash systems with ethyl acetate/hexane gradients (0–40%) are standard for isolating intermediates.

  • Recrystallization : Methanol/water mixtures (3:1) effectively purify final products, achieving >99% HPLC purity.

Scalability Considerations

  • Continuous Flow Systems : Patent WO2008072257A2 highlights improved yields (85–90%) for decarboxylation steps under continuous flow conditions.

  • Cost-Efficiency : Friedel-Crafts methods remain preferred for large-scale synthesis despite environmental concerns .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminophenyl)indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Methyl 1-(4-aminophenyl)indole-2-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of indole compounds can inhibit the growth of various cancer cell lines. For example, a study demonstrated that certain synthesized indole derivatives exhibited dose-dependent inhibition against HeLa and MCF-7 cancer cell lines, highlighting the potential of methyl indole derivatives in cancer therapy .

1.2 Antiviral Properties
The compound's structure allows it to act as an integrase inhibitor for HIV-1, which plays a crucial role in viral replication. A series of indole-2-carboxylic acid derivatives have shown promise as effective inhibitors against HIV-1 integrase, with some derivatives achieving IC50 values as low as 3.11 μM . This suggests that this compound could be pivotal in developing new antiviral therapies.

1.3 Neuroprotective Effects
Research has also focused on the neuroprotective effects of indole derivatives. Compounds similar to this compound have been studied for their ability to modulate neurological disorders, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Agrochemical Development

This compound is utilized in the formulation of agrochemicals, particularly as a pesticide and plant growth regulator. Its structural properties allow it to enhance the efficacy of agrochemical formulations, contributing to sustainable agricultural practices by improving crop yields and pest resistance .

Material Science

The compound's unique chemical structure lends itself to applications in material science. It is used in developing novel materials such as polymers and coatings due to its ability to impart specific chemical properties. This versatility is crucial in creating advanced materials with tailored functionalities for various industrial applications .

Data Table: Summary of Applications

Application Area Specific Use Research Findings
Pharmaceuticals Anticancer agentsDose-dependent inhibition observed in cancer cell lines
HIV-1 Integrase inhibitorsIC50 values as low as 3.11 μM for certain derivatives
Neuroprotective effectsPotential modulation of neurological disorders
Agrochemicals Pesticides and growth regulatorsEnhances efficacy in crop protection
Material Science Development of polymers and coatingsTailored functionalities for industrial applications

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of indole derivatives demonstrated significant anticancer activity against various cell lines, including MCF-7 and HeLa cells. The results indicated that modifications to the indole structure could enhance potency, suggesting a pathway for developing more effective anticancer drugs based on this compound .

Case Study 2: Integrase Inhibitor Development
In another study focusing on HIV treatment, researchers optimized indole derivatives to improve their binding affinity to integrase. The findings revealed that specific substitutions on the methyl indole structure led to enhanced inhibitory activity against HIV replication, showcasing the compound's potential in antiviral drug development .

Mechanism of Action

The mechanism of action of methyl 1-(4-aminophenyl)indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key Compounds for Comparison :

(1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate ()

Methyl 4-methoxyindole-2-carboxylate ()

Methyl (2S,3aR)-1-((4-methoxybenzyl)glycyl)-3a-(2-methylbut-3-en-2-yl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylate ()

Methyl 1-pentyl-1H-indole-3-carboxylate ()

Structural and Physicochemical Comparison

Table 1: Molecular and Crystallographic Data
Compound Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Key Substituent Effects
Methyl 1-(4-aminophenyl)indole-2-carboxylate (hypothetical) C₁₆H₁₄N₂O₂ ~266.3 Polar NH₂ group enhances hydrogen bonding and aqueous solubility.
(1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-tetrahydrocyclopenta[b]indole-2-carboxylate C₁₉H₁₄ClNO₃·0.2H₂O 343.37 Monoclinic C2 Chloro group increases lipophilicity; ketone enhances rigidity .
Methyl 4-methoxyindole-2-carboxylate C₁₁H₁₁NO₃ 205.21 Methoxy group alters electronic density, reducing reactivity at the indole ring .
Prenylated derivative () C₂₇H₃₃N₃O₄ 463.57 Prenyl group introduces steric bulk, affecting binding interactions .

Biological Activity

Methyl 1-(4-aminophenyl)indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in a structured format.

Chemical Structure and Properties

This compound features an indole core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of the 4-aminophenyl group enhances its potential interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including this compound. The compound's effectiveness against various cancer cell lines has been demonstrated through in vitro assays.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HeLa10.06
MCF-79.50
A54911.20
PC38.75

The compound exhibited dose-dependent inhibition of cell growth across these lines, indicating its potential as an anticancer agent. Notably, derivatives with modifications at the indole or phenyl positions showed enhanced activity, highlighting the importance of structural optimization in drug design.

Antiviral Activity

This compound has also been evaluated for antiviral properties, particularly against HIV-1 integrase. The compound's ability to inhibit integrase activity suggests a mechanism that could impede viral replication.

Table 2: Antiviral Activity against HIV-1 Integrase

CompoundIC50 (µM)Mechanism of Action
This compound32.37Integrase strand transfer inhibitor
Optimized derivative (17a)3.11Enhanced binding to viral DNA

The indole nucleus chelates with metal ions in the active site of the integrase enzyme, which is critical for its function, thereby inhibiting the integration of viral DNA into the host genome .

Mechanistic Insights

Recent studies have utilized molecular docking and structure-activity relationship (SAR) analyses to elucidate the mechanisms underlying the biological activities of this compound. The compound's interactions with target proteins have been characterized, revealing significant binding affinities that correlate with its biological efficacy.

Case Studies

  • Study on Anticancer Activity : A series of derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The study highlighted that modifications at the C3 position of the indole core significantly improved anticancer activity, with some derivatives showing IC50 values below those of standard chemotherapeutics like doxorubicin .
  • Study on Antiviral Activity : In a comprehensive evaluation of integrase inhibitors, this compound was identified as a promising candidate due to its ability to inhibit HIV replication effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 1-(4-aminophenyl)indole-2-carboxylate?

  • Answer : Synthesis typically involves coupling a 4-aminophenyl group to an indole-2-carboxylate core. Key steps include:

  • Amino Protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amine during coupling, preventing undesired side reactions .
  • Coupling Conditions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on halogenated precursors. Monitor via TLC/HPLC for intermediate purity .
  • Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) or basic conditions to regenerate the free amine .
  • Purification : Gradient silica chromatography (hexane/ethyl acetate) followed by recrystallization (ethanol/water) for single-crystal growth .

Q. How is the structural integrity of this compound validated?

  • Answer : Use complementary techniques:

  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 173 K) resolves bond lengths/angles and confirms stereochemistry. Refinement via SHELXL (R-factor <0.05) ensures accuracy .
  • Spectroscopy : 1^1H/13^13C NMR confirms functional groups (e.g., NH2_2 at δ 5.8-6.2 ppm; indole protons at δ 7.1-8.3 ppm). FT-IR verifies carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3400 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected for C16_{16}H14_{14}N2_2O2_2: 274.1056) .

Advanced Research Questions

Q. How can low yields during the coupling step be systematically addressed?

  • Answer : Optimize reaction parameters:

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or Buchwald-Hartwig catalysts for C-N bond formation .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene/THF. Additives like K2_2CO3_3 or Cs2_2CO3_3 improve base-mediated reactions .
  • Temperature Control : Microwave-assisted synthesis (80-120°C) reduces reaction time and byproducts .
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., dehalogenation or dimerization) and adjust stoichiometry .

Q. What strategies resolve contradictions between crystallographic and computational data?

  • Answer : Address discrepancies systematically:

  • Data Quality Check : Validate X-ray data completeness (>95%) and refinement parameters (e.g., ADDSYM in PLATON detects missed symmetry ).
  • Dynamic Effects : Compare X-ray (solid-state) with DFT-optimized structures (B3LYP/6-311G** with solvation models). Discrepancies in amino group geometry may arise from solution-state conformational flexibility .
  • Variable-Temperature NMR : Assess rotational barriers around the C-N bond (e.g., coalescence temperature studies) to correlate with computational energy barriers .

Q. What assays evaluate the compound’s potential biological activity?

  • Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization (FP) or TR-FRET assays. IC50_{50} values guide potency .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : Utilize crystal structure coordinates (e.g., PDB) for in silico binding studies with targets like Mcl-1 or p38 MAP kinase .

Methodological Considerations

Q. How should researchers handle hazardous intermediates during synthesis?

  • Answer : Follow safety protocols for reactive species:

  • Chlorinated Byproducts : Use fume hoods and PPE. Quench excess reagents (e.g., NaHCO3_3 for acid chlorides) before disposal .
  • Amine Stability : Store intermediates under nitrogen to prevent oxidation. Characterize decomposition products via GC-MS .

Q. What computational tools leverage crystallographic data for further studies?

  • Answer : Integrate structural data into modeling workflows:

  • Molecular Dynamics (MD) : Simulate solvated systems (AMBER/CHARMM) using X-ray-derived coordinates to study ligand-receptor dynamics .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) for redox activity predictions .

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